Methyl 2-(tetrahydro-2H-pyran-4-YL)acetate is an organic compound characterized by its unique molecular structure and potential applications in various fields, particularly in chemical synthesis and pharmaceuticals. The compound belongs to the class of esters and features a tetrahydropyran ring, which contributes to its interesting chemical properties and reactivity.
This compound can be synthesized through several methods, often involving reactions that utilize tetrahydropyran derivatives. It is found in various research studies and chemical databases, indicating its relevance in synthetic organic chemistry.
Methyl 2-(tetrahydro-2H-pyran-4-YL)acetate is classified as an ester due to the presence of the acetate group. Its molecular formula is , and it has a molecular weight of approximately 158.19 g/mol.
The synthesis of methyl 2-(tetrahydro-2H-pyran-4-YL)acetate typically involves the reaction of tetrahydropyran derivatives with acetic acid or acyl chlorides. One common method includes the use of lithium aluminum hydride (LiAlH₄) as a reducing agent in a controlled environment.
Technical Details:
The molecular structure of methyl 2-(tetrahydro-2H-pyran-4-YL)acetate features a tetrahydropyran ring connected to an acetate group. The InChI key for this compound is GLXVKVOENRRZDF-UHFFFAOYSA-N
, which provides a unique identifier for its structural representation.
InChI=1S/C8H14O3/c1-6(9)7-3-2-4-10-5-8(7)11/h7H,2-5H2,1H3
This data indicates the arrangement of atoms within the molecule, essential for understanding its reactivity and interactions.
Methyl 2-(tetrahydro-2H-pyran-4-YL)acetate can participate in various chemical reactions typical for esters, including hydrolysis, transesterification, and reactions with nucleophiles.
Technical Details:
The mechanism by which methyl 2-(tetrahydro-2H-pyran-4-YL)acetate exerts its effects primarily revolves around its reactivity as an ester. In biological systems or synthetic reactions, it may act as a substrate for enzymatic reactions or facilitate nucleophilic attacks due to the electrophilic nature of its carbonyl carbon.
Methyl 2-(tetrahydro-2H-pyran-4-YL)acetate exhibits typical physical properties of esters:
The chemical properties include:
Relevant data indicate that it has a topological polar surface area of approximately , suggesting moderate polarity .
Methyl 2-(tetrahydro-2H-pyran-4-YL)acetate finds applications primarily in:
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: